molecular formula C15H22ClNO2 B12734116 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride CAS No. 93591-71-0

1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride

Cat. No.: B12734116
CAS No.: 93591-71-0
M. Wt: 283.79 g/mol
InChI Key: DQTXHFGDPMZWQP-UHFFFAOYSA-N
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Description

1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Step 1: Formation of the benzoxepine ring through cyclization reactions.

    Step 2: Introduction of the dimethylamino group via substitution reactions.

    Step 3: Formation of the propanone moiety through condensation reactions.

    Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to receptors, enzymes, or other biomolecules.

    Pathways: Modulation of signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(methylamino)-1-propanone hydrochloride
  • 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(ethylamino)-1-propanone hydrochloride

Uniqueness

1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

93591-71-0

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

3-(dimethylamino)-1-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-16(2)9-8-14(17)12-6-7-15-13(11-12)5-3-4-10-18-15;/h6-7,11H,3-5,8-10H2,1-2H3;1H

InChI Key

DQTXHFGDPMZWQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC2=C(C=C1)OCCCC2.Cl

Origin of Product

United States

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